3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
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Description
“3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” is a chemical compound with the CAS Number: 447428-98-0 . It has a molecular weight of 276.72 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 276.72 . It is solid in its physical form . The compound is stored at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine and serotonin, in the brain.
Mode of Action
This compound interacts with its target, MAO-B, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain.
Biochemical Pathways
The inhibition of MAO-B affects the monoamine oxidase pathway. This pathway is responsible for the metabolism of monoamine neurotransmitters. When MAO-B is inhibited, the breakdown of these neurotransmitters is reduced, leading to an increase in their levels . This can have various downstream effects, including mood elevation and improved cognitive function.
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, which is a critical factor in its efficacy.
Result of Action
The inhibition of MAO-B by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, including mood elevation and improved cognitive function.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGAYSJHJKNIJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342311 |
Source
|
Record name | 3-[(3-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447428-98-0 |
Source
|
Record name | 3-[(3-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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